molecular formula C19H23N9O B13400668 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Cat. No.: B13400668
M. Wt: 393.4 g/mol
InChI Key: TXGKRVFSSHPBAJ-UHFFFAOYSA-N
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Description

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocyclohexyl group, a triazolyl group, and a pyrimidine carboxamide moiety. It is primarily used in biochemical and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, triazole-containing molecules, and aminocyclohexyl compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H23N9O

Molecular Weight

393.4 g/mol

IUPAC Name

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)

InChI Key

TXGKRVFSSHPBAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

Origin of Product

United States

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